molecular formula C12H17ClFNO B1344050 3-((2-Fluorophenoxy)methyl)piperidine hydrochloride CAS No. 614731-30-5

3-((2-Fluorophenoxy)methyl)piperidine hydrochloride

Cat. No.: B1344050
CAS No.: 614731-30-5
M. Wt: 245.72 g/mol
InChI Key: BKXBZNRNWKQKFO-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Alternative Naming Conventions

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic compounds containing halogen substituents and ether linkages. The primary International Union of Pure and Applied Chemistry designation is 3-[(2-fluorophenoxy)methyl]piperidine hydrochloride, which systematically describes the structural arrangement beginning with the piperidine ring numbered according to standard heterocyclic nomenclature protocols. The nomenclature system places the phenoxy substituent at the 3-position of the piperidine ring, with the fluorine atom occupying the 2-position (ortho position) of the phenyl ring relative to the ether oxygen atom.

Alternative naming conventions employed in chemical databases and commercial suppliers include several variants that reflect different systematic approaches to describing the molecular architecture. The compound is frequently referenced as 3-((2-fluorophenoxy)methyl)piperidine hydrochloride, utilizing parenthetical notation to clarify the substitution pattern. Additional nomenclature variations include 3-(2-fluoro-phenoxymethyl)-piperidine hydrochloride, which emphasizes the direct connection between the fluorine-substituted phenyl ring and the methylene bridge. The systematic name construction follows the principle of identifying the piperidine core as the parent heterocycle, with the phenoxymethyl substituent described as a single functional unit attached at the 3-position.

The Chemical Abstracts Service registry number 614731-30-5 provides unambiguous identification of this specific molecular entity across all major chemical databases and regulatory systems. This unique identifier corresponds specifically to the hydrochloride salt form of the compound, distinguishing it from the free base form which would carry a different registry number. The Molecular Design Limited number assigned to this compound is MFCD08445757, providing additional database cross-referencing capabilities for researchers and regulatory agencies.

Properties

IUPAC Name

3-[(2-fluorophenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO.ClH/c13-11-5-1-2-6-12(11)15-9-10-4-3-7-14-8-10;/h1-2,5-6,10,14H,3-4,7-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXBZNRNWKQKFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=CC=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40623838
Record name 3-[(2-Fluorophenoxy)methyl]piperidine--hydrogen chloride (1/1)
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URL https://comptox.epa.gov/dashboard/DTXSID40623838
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Molecular Weight

245.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

614731-30-5
Record name Piperidine, 3-[(2-fluorophenoxy)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=614731-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(2-Fluorophenoxy)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction of Piperidine with 2-Fluorobenzyl Chloride

  • Reagents : Piperidine, 2-fluorobenzyl chloride, base (e.g., triethylamine or potassium carbonate), solvent (polar aprotic solvents such as acetonitrile or dimethylformamide).

  • Conditions : The reaction is typically carried out under anhydrous conditions at temperatures ranging from room temperature to 60–100 °C to optimize nucleophilic substitution efficiency.

  • Mechanism : The lone pair on the nitrogen of piperidine attacks the electrophilic benzylic carbon of 2-fluorobenzyl chloride, displacing chloride and forming the N-substituted product.

  • Purification : The crude product is purified by recrystallization or column chromatography to achieve high purity (>95%).

Formation of Hydrochloride Salt

  • The purified free base is dissolved in an appropriate solvent (e.g., ethanol or ethyl acetate), and an equimolar amount of hydrochloric acid (HCl) gas or concentrated HCl solution is added.

  • The hydrochloride salt precipitates out or is isolated by solvent evaporation and washing, yielding a stable crystalline solid.

Parameter Typical Range/Choice Effect on Reaction
Solvent DMF, Acetonitrile, Ethanol Polar aprotic solvents enhance nucleophilicity
Temperature 25–100 °C Higher temperatures increase reaction rate
Base Triethylamine, K2CO3 Neutralizes HCl formed, drives reaction forward
Reaction Time 4–24 hours Longer times improve conversion but risk side reactions
Purification Method Recrystallization, Column Chromatography Ensures high purity and removal of impurities
  • Yield : Reported yields for the N-alkylation step range from 60% to 85%, depending on reaction conditions and purification methods.

  • Purity : Final hydrochloride salt purity is typically ≥95%, confirmed by HPLC and NMR.

  • Spectroscopic Characterization :

    • 1H NMR : Characteristic signals for piperidine ring protons and aromatic protons of the fluorophenoxy group; coupling constants confirm substitution pattern.

    • LC-MS : Molecular ion peak at m/z consistent with C12H17ClFNO (M+H)+ = 246, confirming molecular weight.

    • Chirality : If stereochemistry is relevant, chiral HPLC or 2D NMR techniques (COSY, NOESY) are employed to confirm configuration.

Step Reagents/Conditions Outcome/Notes
Piperidine preparation Commercial or hydrogenation of pyridine Starting amine scaffold
2-Fluorobenzyl chloride Prepared or purchased Electrophilic alkylating agent
N-Alkylation Piperidine + 2-fluorobenzyl chloride, base, polar aprotic solvent, 60–100 °C, 4–24 h Formation of 3-((2-fluorophenoxy)methyl)piperidine free base
Purification Recrystallization or chromatography High purity intermediate
Hydrochloride salt formation Treatment with HCl in ethanol or ethyl acetate Stable crystalline hydrochloride salt
  • The reaction requires anhydrous conditions to prevent hydrolysis of the benzyl chloride.

  • Use of polar aprotic solvents enhances nucleophilicity of piperidine nitrogen.

  • Temperature control is critical to avoid side reactions such as over-alkylation or decomposition.

  • Safety protocols include use of PPE, fume hoods, and proper storage of hydrochloride salt at 2–8 °C in airtight containers.

The preparation of 3-((2-Fluorophenoxy)methyl)piperidine hydrochloride is efficiently achieved via nucleophilic substitution of piperidine with 2-fluorobenzyl chloride, followed by conversion to the hydrochloride salt. Optimization of solvent, temperature, and purification methods ensures high yield and purity. Analytical techniques such as HPLC, LC-MS, and NMR confirm the structure and quality of the final product. This synthetic route is well-suited for research and potential scale-up in medicinal chemistry applications.

Chemical Reactions Analysis

3-((2-Fluorophenoxy)methyl)piperidine hydrochloride undergoes various types of chemical reactions, including:

Scientific Research Applications

3-((2-Fluorophenoxy)methyl)piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with biological targets such as enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the development of pharmaceutical agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((2-Fluorophenoxy)methyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act by binding to a receptor and altering its signaling pathway .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Compound Name (CAS) Substituent Molecular Formula Molecular Weight (g/mol) Key Differences Hazard Class Reference
3-((2-Fluorophenoxy)methyl)piperidine HCl (614731-30-5) 2-Fluorophenoxymethyl C₁₂H₁₇ClFNO 245.72 Reference compound; ortho-fluoro substitution Irritant (Xi)
3-(4-(Trifluoromethyl)phenyl)piperidine HCl (N/A) 4-Trifluoromethylphenyl C₁₂H₁₃F₃ClN 287.69 Aromatic CF₃ group (strong electron-withdrawing); no ether linkage Not specified
3-[(4-Nitrophenoxy)methyl]piperidine HCl (1219982-62-3) 4-Nitrophenoxymethyl C₁₂H₁₆N₂O₃Cl 272.73 Para-nitro group (electron-withdrawing); increased reactivity Not specified
3-[(4-Fluorophenyl)carbonyl]piperidine HCl (118412-66-1) 4-Fluorobenzoyl C₁₂H₁₄FClNO 257.70 Carbonyl group (electron-withdrawing) vs. ether; altered lipophilicity Not specified
4-[3-(Trifluoromethyl)phenoxy]piperidine HCl (337912-66-0) 3-Trifluoromethylphenoxy C₁₂H₁₃F₃OClN 295.69 Meta-CF₃ substitution; positional isomerism affects receptor binding Not specified
3-(2-Methylphenoxy)piperidine HCl (1858256-18-4) 2-Methylphenoxymethyl C₁₂H₁₈ClNO 227.73 Methyl group (electron-donating); reduced polarity Acute toxicity (Cat. 4), Skin irritation (Cat. 2)

Key Observations :

  • Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance electrophilicity and metabolic stability but may increase toxicity (e.g., ) .
  • Halogen position : Ortho-fluoro (target compound) vs. para-fluoro () alters steric hindrance and electronic effects .

Structural Activity Relationships (SAR)

  • Piperidine substitution : 3-substituted derivatives (target compound) vs. 4-substituted () exhibit distinct conformational preferences, influencing receptor binding .

Biological Activity

3-((2-Fluorophenoxy)methyl)piperidine hydrochloride is a chemical compound with the molecular formula C12H17ClFNO and a molecular weight of 245.72 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, supported by data tables, research findings, and case studies.

The synthesis of this compound typically involves the reaction of 2-fluorophenol with piperidine under basic conditions, followed by the formation of the hydrochloride salt. The compound's mechanism of action primarily involves its interaction with various molecular targets, including enzymes and receptors, leading to modulation of their activity. For instance, it may bind to muscarinic acetylcholine receptors, influencing signaling pathways associated with cell proliferation and apoptosis resistance in cancer cells .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. One notable study demonstrated that derivatives related to this compound exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming traditional chemotherapeutic agents like bleomycin . The compound's structure allows for effective binding to cancer-related targets, enhancing its therapeutic potential.

Neurological Applications

In addition to its anticancer properties, this compound has been investigated for its effects on neurological conditions. It has shown promise as an acetylcholinesterase inhibitor, which is crucial for treating Alzheimer's disease. The ability to inhibit both acetylcholinesterase and butyrylcholinesterase suggests that it could improve cognitive function by increasing acetylcholine levels in the brain .

Data Summary

The following table summarizes key research findings related to the biological activity of this compound:

Study Biological Activity Model/Cell Line Results
Study 1AnticancerFaDu hypopharyngeal tumor cellsSuperior cytotoxicity compared to bleomycin
Study 2AChE inhibitionIn vitro assaysInhibition of AChE and BuChE with structural variations affecting activity
Study 3RAS inhibitionXenograft mouse modelsDisplayed anti-tumor activity; selective lethality in RAS-dependent cell lines

Case Studies

  • Cancer Therapy : A recent study utilized a derivative of this compound in a three-component cycloaddition reaction, resulting in compounds that induced apoptosis in tumor cells more effectively than existing treatments .
  • Alzheimer's Disease : Research indicated that compounds derived from this piperidine structure could inhibit key enzymes involved in neurodegeneration, suggesting a potential pathway for therapeutic intervention .

Q & A

Q. What are the recommended safety protocols for handling 3-((2-Fluorophenoxy)methyl)piperidine hydrochloride in laboratory settings?

  • Methodological Answer : Based on GHS classification, this compound exhibits acute oral toxicity (Category 4, H302), skin/eye irritation (H315/H319), and respiratory tract irritation (H335) . Researchers should:
  • Use NIOSH-approved PPE (gloves, goggles, lab coats).
  • Work in a fume hood to prevent inhalation of aerosols.
  • Store at 2–8°C in dry conditions to avoid decomposition .
  • In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Q. How can researchers validate the purity of synthesized this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) is recommended, following protocols similar to those for related piperidine derivatives. For example:
  • Use a C18 column with a mobile phase of acetonitrile/water (70:30).
  • Compare retention times against a certified reference standard .
  • Quantify impurities using peak area integration, ensuring single impurities ≤0.5% .

Q. What solvent systems are effective for synthesizing piperidine derivatives like this compound?

  • Methodological Answer : Hydrolysis in amides (e.g., DMF) or cyclic ethers (e.g., THF) is common. For example:
  • Base-mediated hydrolysis (e.g., NaOH in dichloromethane) achieves yields >90% in some arylcyclohexylamines .
  • Solvent selection impacts reaction kinetics; polar aprotic solvents enhance nucleophilic substitution efficiency .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenoxy groups) influence the biological activity of this compound?

  • Methodological Answer : The 2-fluorophenoxy moiety enhances binding affinity to σ receptors, as shown in SAR studies of arylcyclohexylamines. For example:
  • 3-fluoro-PCP hydrochloride induces discriminative stimulus effects in rats comparable to PCP, suggesting NMDA receptor antagonism .
  • Computational docking (e.g., AutoDock Vina) can predict interactions with receptor pockets, guiding rational design .

Q. What strategies resolve contradictions in reported toxicity data for this compound?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., in vitro vs. in vivo models). To address this:
  • Cross-validate data using OECD guidelines (e.g., acute oral toxicity tests in rodents).
  • Perform metabolomic profiling to identify reactive intermediates that may explain species-specific effects .

Q. How can computational methods optimize reaction pathways for large-scale synthesis?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path searches (e.g., GRRM) predict transition states and intermediates. For instance:
  • ICReDD’s workflow combines computation and experimental feedback to reduce trial-and-error in reaction design .
  • Solvent-free mechanochemical synthesis may improve atom economy and reduce waste .

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